1-[(2-Chloro-6-fluorobenzyl)amino]propan-2-ol
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Overview
Description
1-[(2-Chloro-6-fluorobenzyl)amino]propan-2-ol is an organic compound characterized by the presence of a benzylamine moiety substituted with chlorine and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-Chloro-6-fluorobenzyl)amino]propan-2-ol typically involves the reaction of 2-chloro-6-fluorobenzyl chloride with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is then subjected to purification processes, such as recrystallization or chromatography, to isolate the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-[(2-Chloro-6-fluorobenzyl)amino]propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of azides, thiols, or other substituted derivatives.
Scientific Research Applications
1-[(2-Chloro-6-fluorobenzyl)amino]propan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(2-Chloro-6-fluorobenzyl)amino]propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The presence of chlorine and fluorine atoms can influence the compound’s binding affinity and specificity, thereby affecting its overall biological activity .
Comparison with Similar Compounds
- 1-[(2-Chloro-6-fluorophenyl)methylamino]propan-2-ol
- 1-[(2-Chloro-6-fluorobenzyl)amino]-3-(2,6-dichlorophenoxy)propan-2-ol
Comparison: 1-[(2-Chloro-6-fluorobenzyl)amino]propan-2-ol is unique due to its specific substitution pattern on the benzylamine moiety. The presence of both chlorine and fluorine atoms can enhance its chemical stability and reactivity compared to similar compounds. Additionally, the compound’s specific structure may confer unique biological properties, making it a valuable candidate for further research and development .
Biological Activity
1-[(2-Chloro-6-fluorobenzyl)amino]propan-2-ol is a compound of significant interest in medicinal chemistry due to its unique structural features, including a chloro and fluorine substituent on the benzyl moiety. This compound is characterized by its potential pharmacological properties, particularly its interaction with various biological targets.
- Molecular Formula : C9H11ClFNO
- Molecular Weight : 203.64 g/mol
- Structure : The compound contains an amino group, a chlorinated and fluorinated benzyl group, and a hydroxyl group on a propanol backbone, contributing to its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The presence of halogen atoms can enhance binding affinity and selectivity towards biological targets, potentially leading to improved therapeutic effects compared to non-halogenated analogs.
Potential Targets
- Neurotransmitter Receptors : Similar compounds have shown activity against neurotransmitter receptors, suggesting that this compound may also exhibit similar interactions.
- Enzymes : The compound may inhibit enzyme activity by binding to active sites or alter receptor function as an agonist or antagonist.
Biological Activity Studies
Research has indicated that compounds with structural similarities to this compound have demonstrated various biological activities, including antiviral effects against HIV. For example, studies on related compounds showed significant inhibitory activity against HIV-1, indicating the potential for this compound in antiviral applications .
Case Study: HIV Inhibition
A study exploring the effects of 2-chloro-6-fluorobenzyl derivatives revealed potent activity against wild-type HIV-1 and clinically relevant mutants. The presence of specific substitutions influenced the compounds' antiviral efficacy, highlighting the importance of structural modifications in enhancing biological activity .
Synthesis and Derivatives
The synthesis of this compound typically involves nucleophilic substitution reactions utilizing starting materials like 2-chloro-6-fluorobenzyl chloride and 1-amino-2-propanol under basic conditions. Variations in the synthesis can lead to different derivatives that may exhibit altered biological profiles.
Compound Name | Structure | Notable Features |
---|---|---|
2-{[(2-Chloro-6-fluorophenyl)methyl]amino}propan-1-ol | Structure | Variation in halogen positioning affects reactivity |
2-{[(2-Bromo-6-fluorophenyl)methyl]amino}propan-1-ol | Structure | Different halogen may alter biological activity |
2-{[(2-Chloro-6-methylphenyl)methyl]amino}propan-1-ol | Structure | Changes lipophilicity and metabolic stability |
Properties
IUPAC Name |
1-[(2-chloro-6-fluorophenyl)methylamino]propan-2-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClFNO/c1-7(14)5-13-6-8-9(11)3-2-4-10(8)12/h2-4,7,13-14H,5-6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWIHCXHNSNSJKI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNCC1=C(C=CC=C1Cl)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClFNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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